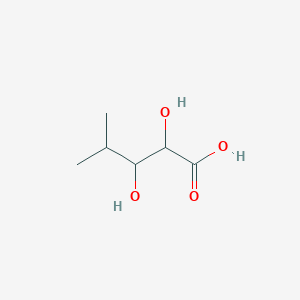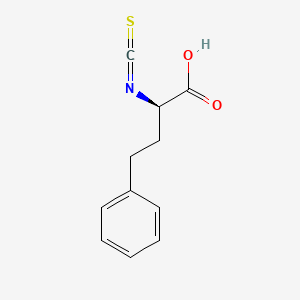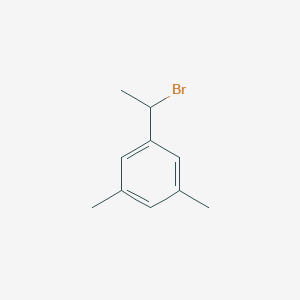
1-(1-Bromoethyl)-3,5-dimethyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromoethyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group at the first position and two methyl groups at the third and fifth positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3,5-dimethylbenzene can be synthesized through the bromination of 3,5-dimethylacetophenone followed by reduction. The process involves:
Bromination: 3,5-dimethylacetophenone is treated with bromine in the presence of a Lewis acid catalyst such as aluminum bromide to introduce the bromoethyl group.
Reduction: The resulting bromoacetophenone is then reduced using a suitable reducing agent like lithium aluminum hydride to yield 1-(1-bromoethyl)-3,5-dimethylbenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-(1-Bromoethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol for hydroxyl substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation to carboxylic acids.
Reduction: Palladium on carbon with hydrogen gas for reduction to ethyl groups.
Major Products:
Substitution: 1-(1-Hydroxyethyl)-3,5-dimethylbenzene.
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 1-Ethyl-3,5-dimethylbenzene.
科学的研究の応用
1-(1-Bromoethyl)-3,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is employed in controlled radical polymerization processes to create specialized polymers with specific properties.
Material Science: It is used in the preparation of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-(1-bromoethyl)-3,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(1-Bromoethyl)benzene: Lacks the additional methyl groups, making it less sterically hindered and more reactive in certain substitution reactions.
1-(1-Bromoethyl)-4-methylbenzene: Has a single methyl group, resulting in different electronic and steric properties.
1-(1-Bromoethyl)-2,4,6-trimethylbenzene: Contains three methyl groups, leading to increased steric hindrance and altered reactivity.
Uniqueness: 1-(1-Bromoethyl)-3,5-dimethylbenzene is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C10H13Br |
|---|---|
分子量 |
213.11 g/mol |
IUPAC名 |
1-(1-bromoethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,1-3H3 |
InChIキー |
ZQOZWFVEYFQCHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


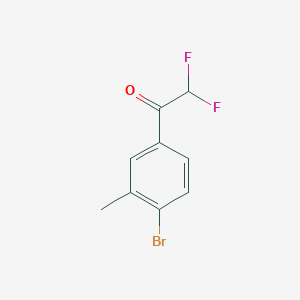
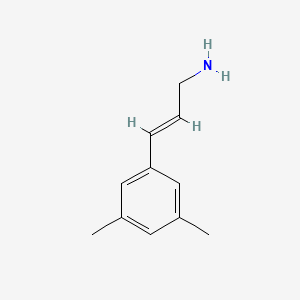
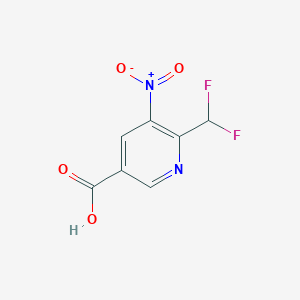
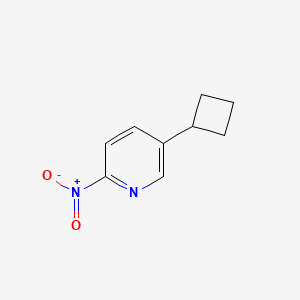

![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
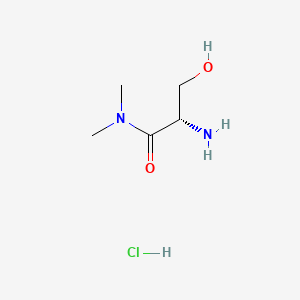

![2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
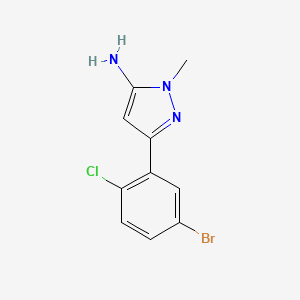

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
